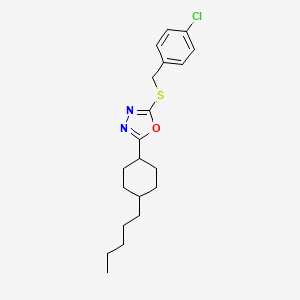

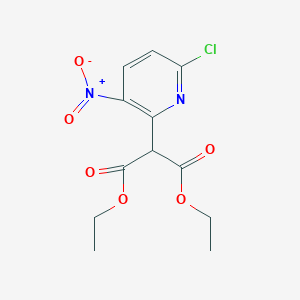

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

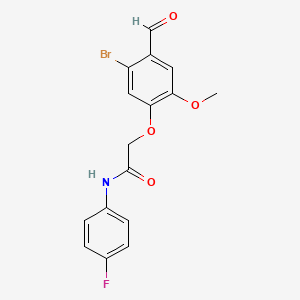

The compound “4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, a pentylcyclohexyl group, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring, for example, is a heterocyclic compound that contains both nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzyl group might make the compound relatively non-polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, such as those related to the chemical , have been studied for their corrosion inhibition properties. For instance, Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The study found that these compounds could effectively inhibit corrosion, with the protective layer formation evidenced by increased charge transfer resistance and substantiated by SEM micrographs (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial activities against tobacco bacterial wilt, with certain compounds exhibiting stronger effects than commercial bactericides (Xu et al., 2012). Furthermore, Xu et al. (2011) synthesized new sulfone compounds with 1,3,4-oxadiazole moieties, demonstrating good antifungal activities against various plant pathogenic fungi, with some compounds showing superiority over the fungicide hymexazol (Xu et al., 2011).

Synthetic Routes and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those similar to the chemical , have been extensively explored. A review on synthetic routes for obtaining 2,5-disubstituted 1,3,4-oxadiazoles highlights various methods, including cyclodehydration and oxidative cyclization reactions, emphasizing the versatility of 1,3,4-oxadiazoles in chemical synthesis (2020).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN2OS/c1-2-3-4-5-15-6-10-17(11-7-15)19-22-23-20(24-19)25-14-16-8-12-18(21)13-9-16/h8-9,12-13,15,17H,2-7,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUNTTXHBLUECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2825196.png)

![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)